2-Amino-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

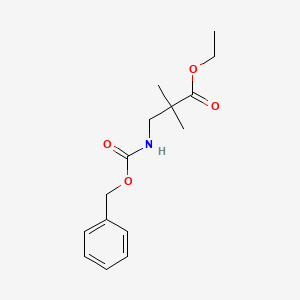

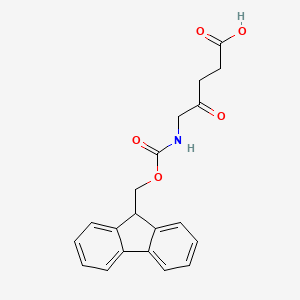

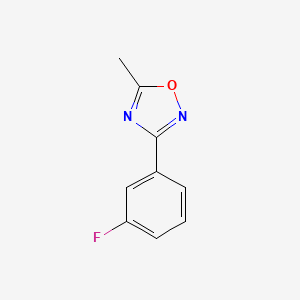

“2-Amino-4-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H7F3N2O2 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of “2-Amino-4-(trifluoromethoxy)benzamide” or its derivatives has been described in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole . The synthesis process involved various chemical reactions, including lithiation and carboxylation .Molecular Structure Analysis

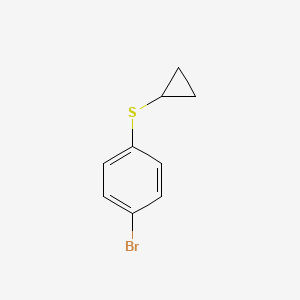

The molecular structure of “2-Amino-4-(trifluoromethoxy)benzamide” is characterized by the presence of a benzamide group attached to a benzene ring . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent .Physical And Chemical Properties Analysis

“2-Amino-4-(trifluoromethoxy)benzamide” is a solid substance . It has a molecular weight of 220.15 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

1. Medicinal Chemistry

- Methods of application : The synthesis involves the creation of benzamide derivatives with the aim to conjugate the neuroprotective effects of riluzole with those of a series of benzamide derivatives .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

2. Organic & Biomolecular Chemistry

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

3. Anticonvulsant and Anxiolytic Properties

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant and anxiolytic properties .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is part of the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs .

- Methods of application : The compound is synthesized as part of the trifluoromethyl group .

- Results or outcomes : The trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

5. Neuroprotective Drug

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant, anxiolytic and anti-ischaemic properties . It is currently approved for the treatment of amyotrophic lateral sclerosis (ALS), although it prolongs survival in ALS patients only by some months .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

6. Analogue of Natural Aliphatic Amino Acids

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Safety And Hazards

The safety data sheet for “2-Amino-4-(trifluoromethoxy)benzamide” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

特性

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBRVUWYMOYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(trifluoromethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)